molecular formula C23H31N3O2S B14922223 N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide

N-[4-(N-decanoylethanehydrazonoyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B14922223
M. Wt: 413.6 g/mol
InChI Key: LMHXFFDXONAGNH-XIEYBQDHSA-N
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Description

N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring, a hydrazone linkage, and a decanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of a decanoyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone linkage.

    Thiophene Ring Introduction: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

    Final Coupling: The final step involves coupling the hydrazone intermediate with a thiophene carboxamide derivative under suitable conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the hydrazone linkage to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N2-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(4-{1-[(E)-2-OCTADECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE: Similar structure but with an octadecanoyl group instead of a decanoyl group.

    N~2~-(4-{1-[(E)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE: Similar structure but with a butanoyl group.

Uniqueness

N~2~-(4-{1-[(E)-2-DECANOYLHYDRAZONO]ETHYL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of a decanoyl group, hydrazone linkage, and thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H31N3O2S

Molecular Weight

413.6 g/mol

IUPAC Name

N-[4-[(E)-N-(decanoylamino)-C-methylcarbonimidoyl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C23H31N3O2S/c1-3-4-5-6-7-8-9-12-22(27)26-25-18(2)19-13-15-20(16-14-19)24-23(28)21-11-10-17-29-21/h10-11,13-17H,3-9,12H2,1-2H3,(H,24,28)(H,26,27)/b25-18+

InChI Key

LMHXFFDXONAGNH-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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